molecular formula C₂₄H₂₇N₉O₆ B1147141 EB 47 CAS No. 366454-36-6

EB 47

货号: B1147141
CAS 编号: 366454-36-6
分子量: 537.53
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EB 47 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperazine ring, a dihydroisoindole moiety, and a purine base, making it a subject of interest for researchers in chemistry, biology, and medicine.

科学研究应用

EB 47 exhibits a high binding affinity for PARP-1 with an IC50 value of approximately 45 nM. This compound has been shown to reduce infarct volume in animal models of ischemic injury, including both cerebral and cardiac reperfusion models . The mechanism involves stabilizing the interaction between PARP-1 and DNA, leading to enhanced retention of PARP-1 at sites of DNA damage .

Key Mechanisms:

  • Inhibition of PARP-1 : By inhibiting PARP-1, this compound prevents the repair of single-strand breaks in DNA, which can lead to apoptosis in cancer cells.
  • Cytoprotective Effects : It exhibits protective effects against oxidative damage, making it a candidate for treating conditions involving oxidative stress .

Applications in Cancer Research

This compound has garnered attention for its potential applications in cancer treatment. Its ability to inhibit PARP-1 makes it particularly useful in targeting cancers with defective DNA repair mechanisms, such as those associated with BRCA mutations.

Case Studies:

  • Acute Monocytic Leukemia : Research has indicated that this compound can reduce levels of high mobility group box protein 1 (HMGB1) in human acute monocytic leukemia cells, suggesting a role in modulating inflammatory responses associated with cancer .
  • BRCA1-deficient Cells : Studies have shown that this compound can influence chromosomal aberrations in response to ionizing radiation, highlighting its potential in enhancing the efficacy of radiotherapy in BRCA1-deficient tumors .

Neuroprotective Applications

The neuroprotective properties of this compound have been explored extensively. Its ability to mitigate damage from ischemic events positions it as a promising therapeutic agent for neurological disorders.

Research Insights:

  • Stroke Models : In rat models subjected to transient middle cerebral artery occlusion, this compound significantly reduced infarct size, indicating its potential for stroke therapy .
  • Reperfusion Injury : The compound has shown effectiveness in reducing inflammation and protecting neuronal integrity during reperfusion injury following ischemic episodes .

作用机制

EB-47, also known as 2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) with an IC50 value of 45 nM .

Target of Action

EB-47 primarily targets PARP-1 , a key enzyme that mediates the DNA damage response (DDR) by serving as a DNA damage sensor and signal transducer . PARP-1 inhibitors selectively kill tumors harboring deficiencies in BRCA1 and BRCA2 genes .

Mode of Action

EB-47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . It binds to the substrate NAD+ site of ARTD1 . Mutation in the residues that define molecular interaction between EB-47 and HD (D766/770A) truncates EB-47 ability to influence PARP1 allostery and retention on DNA breaks .

Biochemical Pathways

EB-47 affects the DNA damage response pathway . When DNA damage occurs, PARP-1 is rapidly recruited to the sites of damaged DNA, and its catalytic activity increases significantly. This results in the synthesis of protein-conjugated poly (ADP-ribose) (PAR) chains using NAD+ as a critical substrate . The negatively charged PAR functions as a high-density protein-binding scaffold and recruits components of the DNA damage repair machinery .

Pharmacokinetics

It’s known that parp inhibitors like eb-47 are generally orally dosed and extensively metabolized .

Result of Action

EB-47 shows inhibition in excess of 50% with CdPARP, and it is able to inhibit CdPARP and HsPARP with IC50 values of 0.86 and 1.0 µM, respectively . In vivo, EB-47 decreases the number of embryo implantation sites and blastocysts at day 5, proving that PARP1 participates in the process of embryo implantation .

Action Environment

It’s known that the efficacy of parp inhibitors can be influenced by factors such as the presence of brca mutations .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of EB 47 involves multiple steps, starting from readily available precursors. One common approach is to use D-glucuronolactone as a starting material, which undergoes several transformations to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

化学反应分析

Types of Reactions

EB 47 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

相似化合物的比较

Similar Compounds

Uniqueness

What sets EB 47 apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

生物活性

EB 47 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Its biological activity has been extensively studied, particularly in the context of neuroprotection and cardioprotection. This article reviews the compound's mechanisms of action, efficacy in various models, and relevant case studies.

  • Chemical Name : 5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride
  • Molecular Formula : C₁₄H₁₈N₄O₅·2HCl
  • Purity : ≥99%
  • IC50 : 45 nM against PARP-1

This compound functions by mimicking NAD+ binding, which is crucial for PARP-1 activation. It binds with high affinity to the enzyme, leading to allosteric changes that stabilize the interactions between PARP-1 domains and DNA. This stabilization enhances the enzyme's retention at sites of DNA damage, thereby improving its efficacy in inhibiting DNA repair processes that can lead to cancer progression.

Neuroprotection

In studies involving rat models of transient middle cerebral artery occlusion (MCAO), this compound demonstrated significant neuroprotective effects by reducing infarct volume. The compound was shown to mitigate ischemic damage, suggesting its potential as a therapeutic agent in stroke management .

Cardioprotection

In cardiac reperfusion injury models, this compound also reduced myocardial infarct size. This indicates its role in protecting cardiac tissue during ischemic events, which is critical for improving outcomes in patients with acute coronary syndromes .

Study on Allosteric Effects

A study published in Nature Communications explored the structural basis for the allosteric retention of PARP-1 on DNA breaks when treated with this compound. Using hydrogen/deuterium exchange-mass spectrometry (HXMS), researchers found that this compound binding led to increased stability at specific protein interfaces, enhancing PARP-1's ability to interact with damaged DNA .

StudyFindings
Nature CommunicationsThis compound stabilizes PARP-1-DNA interactions, enhancing retention on DNA breaks.
R&D SystemsReduction in infarct volume in MCAO and cardiac reperfusion models.
Tocris BioscienceConfirmed IC50 of 45 nM for PARP-1 inhibition.

Comparative Analysis with Other PARP Inhibitors

In comparison to other PARP inhibitors, this compound exhibits unique allosteric modulation properties that differentiate it from traditional inhibitors like olaparib and talazoparib. These differences could potentially lead to improved therapeutic profiles and reduced resistance mechanisms observed with conventional PARP inhibitors .

属性

IUPAC Name

2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFLFKTXUWPNMV-LFALDJFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@H]4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692822
Record name 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366454-36-6
Record name 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。